4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol
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Overview
Description
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol is a complex organic compound that features a piperazine ring substituted with a nitropyridine group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Nitration of Pyridine: The nitropyridine group is introduced by nitrating pyridine using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitropyridine derivative is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the Phenol Group: The phenol group is introduced via a substitution reaction, where a halogenated phenol reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine and phenol sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated phenols and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The nitropyridine group can interact with electron-rich sites, while the piperazine ring can form hydrogen bonds with biological macromolecules. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)phenol: Similar structure but lacks the nitropyridine group.
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol: Similar structure but with a nitrophenyl group instead of a nitropyridine group.
Uniqueness
4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol is unique due to the presence of both a nitropyridine group and a phenol group, which allows for diverse chemical reactivity and biological interactions. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[4-(5-nitropyridin-2-yl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C15H16N4O3/c20-14-4-1-12(2-5-14)17-7-9-18(10-8-17)15-6-3-13(11-16-15)19(21)22/h1-6,11,20H,7-10H2 |
InChI Key |
VDZURXMGGOGVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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